molecular formula C13H9N3O2 B8455256 8-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 104271-49-0

8-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B8455256
M. Wt: 239.23 g/mol
InChI Key: IYPFBULYHXTWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Nitrophenyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Nitrophenyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104271-49-0

Product Name

8-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

8-(4-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-5-3-10(4-6-11)12-2-1-8-15-9-7-14-13(12)15/h1-9H

InChI Key

IYPFBULYHXTWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 20 g (0.10 mole) of the product from Example 4 slowly to 150 ml of concentrated sulfuric acid at -15° C. Add 7 ml of concentrated nitric acid slowly, maintaining the temperature -10° C. Stir at -10° C. for 30 minutes. Pour onto 500 g of ice. Add 2 L of water and neutralize with potassium carbonate. Extract with three 500 ml portions of methylene chloride. Combine the extracts, dry over magnesium sulfate, treat with charcoal and remove the solvent in vacuo. The residue is crystallized from ether to provide the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

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